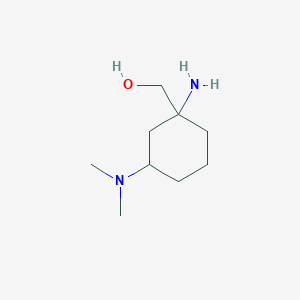
(1-Amino-3-(dimethylamino)cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-3-(dimethylamino)cyclohexyl)methanol is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an amino group, a dimethylamino group, and a hydroxyl group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-(dimethylamino)cyclohexyl)methanol typically involves the reaction of cyclohexanone with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Amino-3-(dimethylamino)cyclohexyl)methanol undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of N-alkylated amines
Wissenschaftliche Forschungsanwendungen
(1-Amino-3-(dimethylamino)cyclohexyl)methanol has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (1-Amino-3-(dimethylamino)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Amino-3-(methylamino)cyclohexyl)methanol
- (1-Amino-3-(ethylamino)cyclohexyl)methanol
- (1-Amino-3-(dimethylamino)cyclopentyl)methanol
Uniqueness
(1-Amino-3-(dimethylamino)cyclohexyl)methanol is unique due to its specific combination of functional groups and its structural configuration. The presence of both amino and dimethylamino groups on the cyclohexane ring provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and synthetic pathways .
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
[1-amino-3-(dimethylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
UQZYAULVAJYXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCC(C1)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


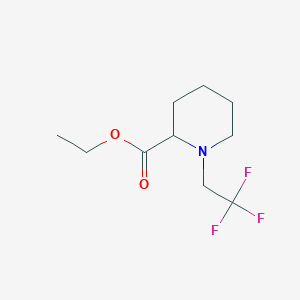
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B15128627.png)


![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
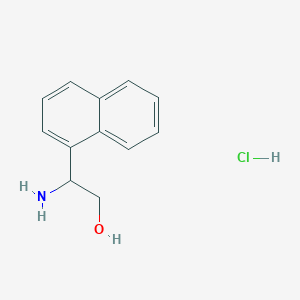
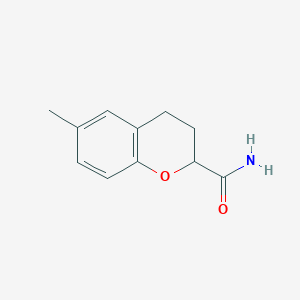
![Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate](/img/structure/B15128651.png)
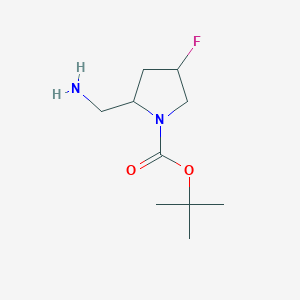
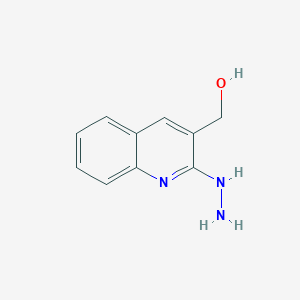
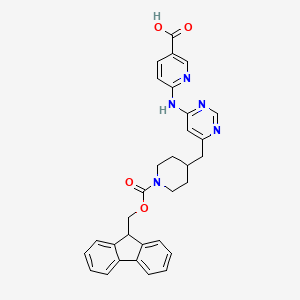
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)
